Benzyl-(5-ethylpyridin-2-yl)carbamic acid
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Overview
Description
Benzyl-(5-ethylpyridin-2-yl)carbamic acid is an organic compound with the molecular formula C15H16N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(5-ethylpyridin-2-yl)carbamic acid can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 5-ethyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(5-ethylpyridin-2-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzyl-(5-ethylpyridin-2-yl)carbamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(5-ethylpyridin-2-yl)carbamic acid involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the pyridine ring.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Pyridine carbamate: Contains a pyridine ring but lacks the benzyl group.
Uniqueness
Benzyl-(5-ethylpyridin-2-yl)carbamic acid is unique due to the presence of both a benzyl group and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl-(5-ethylpyridin-2-yl)carbamic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-12-8-9-14(16-10-12)17(15(18)19)11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHHDMPKLZRCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)N(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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